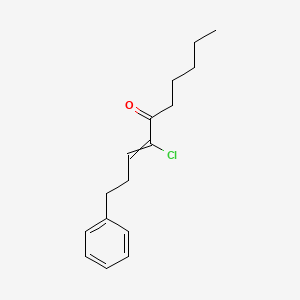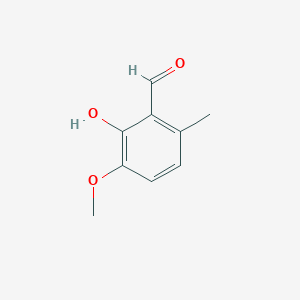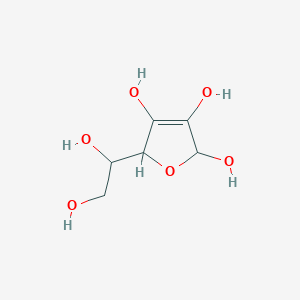![molecular formula C25H22N2O2 B12564231 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole CAS No. 160380-45-0](/img/structure/B12564231.png)
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzoxazole moiety through an ethenyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced via a Heck reaction, where a halogenated benzoxazole derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the halogenated phenyl group with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl linkage.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents used.
Scientific Research Applications
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}ethanone
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
- 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine
Uniqueness
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with a morpholine-substituted phenyl group. This structural uniqueness imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
160380-45-0 |
|---|---|
Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-(4-morpholin-4-ylphenyl)ethenyl]-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C25H22N2O2/c1-2-4-20(5-3-1)21-9-12-24-23(18-21)26-25(29-24)13-8-19-6-10-22(11-7-19)27-14-16-28-17-15-27/h1-13,18H,14-17H2 |
InChI Key |
UOUWLJSWHKUEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=C(O3)C=CC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



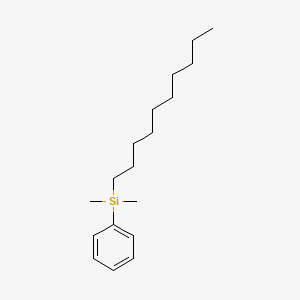
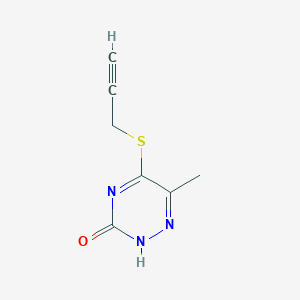
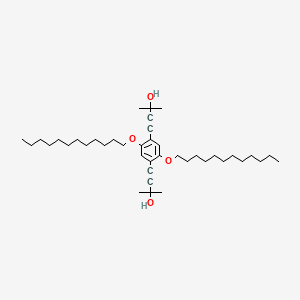

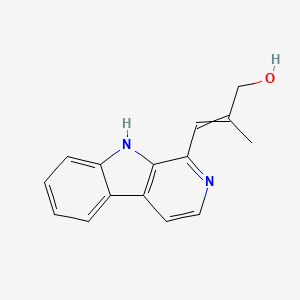
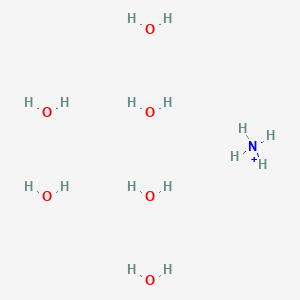
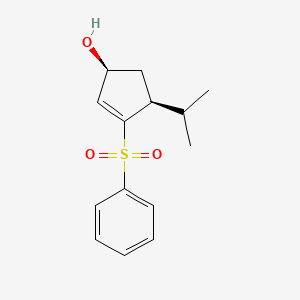
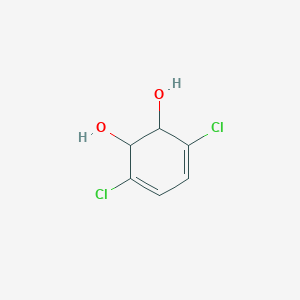
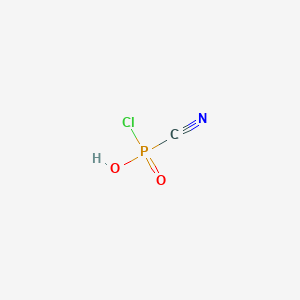
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
